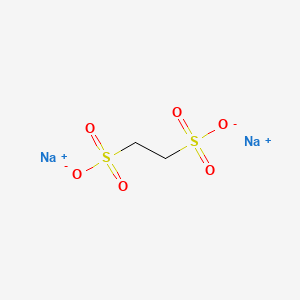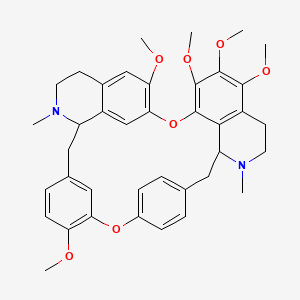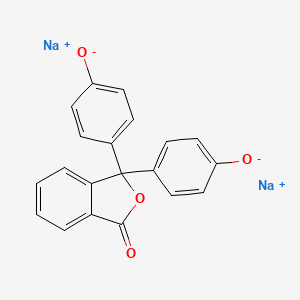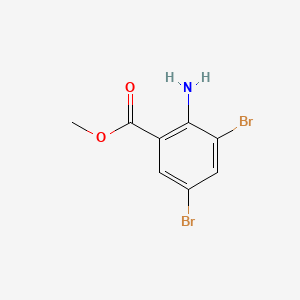
Éthane-1,2-disulfonate de sodium
Vue d'ensemble
Description
Sodium 1,2-ethanedisulfonate, also known as 1,2-Ethanedisulfonic acid disodium salt or Disodium 1,2-ethanedisulfonate, is a compound used for the preparation of “edisylate” salts . It is a white to almost white crystalline powder . Its chemical formula is C2H4Na2O6S2 .
Molecular Structure Analysis
The molecular weight of Sodium 1,2-ethanedisulfonate is 234.16 g/mol . The linear formula of this compound is NaO3SCH2CH2SO3Na . The SMILES string representation is [Na+].[Na+].[O-]S(=O)(=O)CCS([O-])(=O)=O .
Applications De Recherche Scientifique
Préparation des sels « Édisylate »
L'éthane-1,2-disulfonate de sodium est utilisé dans la préparation de sels « édisylate ». Ces sels sont importants dans divers processus de synthèse chimique et peuvent être utilisés pour créer des composés avec des propriétés spécifiques souhaitées .
Développement de médicaments
Dans l'industrie pharmaceutique, ce composé sert de contre-ion formant un sel qui est crucial pour l'isolement et la cristallisation de substances médicamenteuses difficiles à traiter. Il contribue à améliorer la solubilité et la stabilité des médicaments .
Chromatographie en phase inverse
Ce composé convient à la chromatographie en phase inverse, une technique largement utilisée en chimie pour séparer les ions et les molécules polaires en fonction de leur affinité pour les paires d'ions .
Recherche en sciences de la vie
L'éthane-1,2-disulfonate de sodium trouve son application dans la recherche en sciences de la vie. Il est utilisé dans divers essais et expériences biochimiques en raison de ses propriétés de tampon ou d'agent stabilisant .
Science des matériaux
En science des matériaux, ce composé peut être impliqué dans la synthèse de nouveaux matériaux ou la modification de matériaux existants afin d'améliorer leurs propriétés pour des applications spécifiques .
Science analytique
Il est également utilisé en science analytique où il peut faire partie des réactifs ou des solutions utilisés dans l'analyse et la mesure des composants chimiques .
Chaque application mentionnée ci-dessus joue un rôle essentiel dans la progression de la recherche scientifique et du développement dans différents domaines.
Pour plus d'informations détaillées sur chaque application, veuillez vous référer aux références fournies.
MilliporeSigma - Éthane-1,2-disulfonate de sodium MilliporeSigma - Applications de recherche scientifique Academia.edu - L'utilité des sels de sulfonate dans le développement de médicaments Sigma-Aldrich - this compound adapté à la chromatographie en phase inverse
Safety and Hazards
Sodium 1,2-ethanedisulfonate is classified as non-combustible . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. If it comes in contact with skin, it should be washed off with soap and plenty of water. If it comes in contact with eyes, they should be flushed with water as a precaution .
Mécanisme D'action
Target of Action
This compound is often used as a pharmaceutical intermediate , which suggests that it may be metabolized or transformed into other compounds that interact with specific biological targets.
Biochemical Pathways
As a pharmaceutical intermediate, it may be involved in various biochemical reactions depending on the final active compound it helps produce .
Pharmacokinetics
Its solubility suggests that it may be well-absorbed and distributed in the body . The metabolism and excretion of this compound would depend on the specific biological processes it is involved in.
Result of Action
As a pharmaceutical intermediate, its effects would likely depend on the final active compound it helps produce .
Analyse Biochimique
Biochemical Properties
Sodium ethane-1,2-disulfonate plays a significant role in biochemical reactions, particularly in the catabolism of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which is involved in the desulfonation process . This enzyme catalyzes the conversion of sulfoacetaldehyde to acetyl phosphate, highlighting the importance of Sodium ethane-1,2-disulfonate in bacterial metabolism .
Cellular Effects
Sodium ethane-1,2-disulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can undergo specific monooxygenation, leading to the production of sulfoacetaldehyde, which is further metabolized by bacteria . This process can affect the overall metabolic flux within the cell, impacting cellular functions and energy production.
Molecular Mechanism
At the molecular level, Sodium ethane-1,2-disulfonate exerts its effects through binding interactions with specific enzymes and proteins. The compound undergoes oxidative, reductive, and fermentative catabolism, resulting in the formation of sulfoacetaldehyde . This intermediate is then desulfonated to acetyl phosphate by thiamin-diphosphate-dependent acetyltransferase, demonstrating the compound’s role in enzyme activation and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium ethane-1,2-disulfonate can change over time. The compound is known for its chemical stability, which allows it to maintain its activity during prolonged experiments . Its degradation products, such as sulfoacetaldehyde, can have long-term effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of Sodium ethane-1,2-disulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial metabolic effects. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
Sodium ethane-1,2-disulfonate is involved in several metabolic pathways, primarily in the degradation of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which catalyzes the desulfonation of sulfoacetaldehyde to acetyl phosphate . This pathway is essential for the utilization of sulfonates as a carbon and energy source in bacteria .
Transport and Distribution
Within cells and tissues, Sodium ethane-1,2-disulfonate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, influencing its biochemical activity . The transport mechanisms ensure that the compound reaches its site of action efficiently.
Subcellular Localization
Sodium ethane-1,2-disulfonate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in metabolic processes and enzyme interactions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 1,2-ethanedisulfonate involves the reaction of ethylene oxide with sodium bisulfite followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "Ethylene oxide", "Sodium bisulfite", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Ethylene oxide is added to a solution of sodium bisulfite in water.", "Step 2: The mixture is heated to 60-70°C and stirred for several hours.", "Step 3: Hydrogen peroxide is added dropwise to the reaction mixture until the solution turns yellow.", "Step 4: The reaction mixture is then heated to 80-90°C and stirred for several hours.", "Step 5: The resulting solution is cooled and filtered to obtain Sodium 1,2-ethanedisulfonate as a white solid." ] } | |
Numéro CAS |
5325-43-9 |
Formule moléculaire |
C2H6NaO6S2 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
disodium;ethane-1,2-disulfonate |
InChI |
InChI=1S/C2H6O6S2.Na/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8); |
Clé InChI |
XTZUFSDRWFDYGH-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C(CS(=O)(=O)O)S(=O)(=O)O.[Na] |
Autres numéros CAS |
5325-43-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of sodium ethane-1,2-disulfonate in the context of hemithiamine synthesis?
A1: The provided abstract mentions "Optimization of the hemithiamine process at the sodium ethane-1,2-disulfonate stage" []. This suggests that sodium ethane-1,2-disulfonate plays a crucial role in a specific stage of the hemithiamine synthesis process. While the exact nature of its role is not detailed in the abstract, the focus on optimization implies that researchers are investigating how to maximize the efficiency and yield of this particular step, where sodium ethane-1,2-disulfonate is likely a reagent or catalyst.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)








